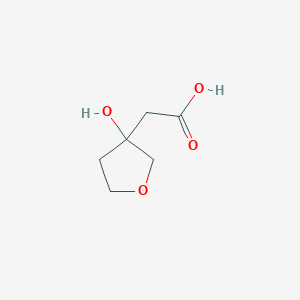

2-(3-Hydroxyoxolan-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-hydroxyoxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANGEBBOKGBYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342003-05-7 | |

| Record name | 2-(3-hydroxyoxolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Hydroxy-3-Tetrahydrofuranacetic Acid in Medicinal Chemistry

Primary Identifier: CAS 1342003-05-7 (Acid) | CAS 89643-42-5 (Ethyl Ester) Molecular Formula: C6H10O4 Molecular Weight: 146.14 g/mol

Executive Summary: The Quaternary Advantage

In the pursuit of "escaping flatland"—the medicinal chemistry imperative to increase fraction sp3 (Fsp3) and three-dimensionality—3-hydroxy-3-tetrahydrofuranacetic acid (3-OH-3-THFAA) emerges as a high-value building block. Unlike its planar aromatic counterparts or simple cycloalkyl analogs, this scaffold offers a quaternary center at the C3 position , breaking molecular symmetry and providing orthogonal vector alignment for substituent growth.

This guide details the synthesis, physicochemical properties, and handling protocols for 3-OH-3-THFAA. It specifically addresses the critical equilibrium between the open-chain hydroxy acid and its spiro-lactone form (2,6-dioxaspiro[4.4]nonan-1-one), a feature that dictates both its storage stability and its utility as a rigidified linker in PROTACs and fragment-based drug discovery (FBDD).

Physicochemical Profile & Structural Analysis[1][2][3]

"Escape from Flatland" Metrics

The introduction of the C3-hydroxyl and acetic acid side chain creates a dense functionality profile. According to the Lovering et al. saturation hypothesis, increasing Fsp3 correlates with improved clinical success by enhancing solubility and reducing promiscuity (off-target binding).

| Property | Value / Descriptor | Impact on Drug Design |

| Hybridization | High Fsp3 (100% sp3 carbons) | Enhances aqueous solubility; reduces crystal packing energy. |

| Chirality | 1 Stereocenter (C3) | Requires enantioseparation; offers specific vector exploration. |

| H-Bonding | Donor (OH, COOH), Acceptor (Ether O, COOH) | Ether oxygen acts as a weak acceptor; OH/COOH are primary interaction points. |

| LogP | ~ -0.8 (Calculated) | Low lipophilicity aids in lowering the overall LogP of greasy pharmacophores. |

The Vector Analysis

In a standard 3-substituted THF, the substituent lies in the equatorial or axial position of the envelope conformation. In 3,3-disubstituted systems like 3-OH-3-THFAA, the geminal substitution forces a specific conformation that rigidifies the ring.

-

Vector A (Hydroxyl): Projects typically pseudo-axial, available for H-bond donation or small capping groups.

-

Vector B (Acetic Acid): Projects pseudo-equatorial, serving as the primary linker or warhead attachment point.

Synthetic Accessibility & Manufacturing

The synthesis of 3-OH-3-THFAA is classically achieved via the Reformatsky Reaction , utilizing tetrahydrofuran-3-one. This route is preferred over Grignard additions due to the compatibility of the organozinc intermediate with the ester functionality.

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the synthesis from tetrahydrofuran-3-one, highlighting the critical branch point where the spiro-lactone forms.

Caption: Figure 1. Reformatsky synthesis of 3-OH-3-THFAA showing the reversible formation of the spiro-lactone byproduct.

Critical Handling: The Lactonization Trap

The Expert Insight: The most common failure mode in utilizing this building block is the unintentional cyclization to 2,6-dioxaspiro[4.4]nonan-1-one .

Mechanism

The C3-hydroxyl group is positioned

Mitigation Strategy

-

Storage: Store as the ethyl ester or the carboxylate salt (Sodium or Lithium). Do not store the free acid for extended periods.

-

Reaction Conditions: Perform coupling reactions (e.g., amide coupling) directly on the crude hydrolysate or use basic conditions (DIPEA/TEA) immediately upon generating the free acid.

-

Purification: Avoid silica gel chromatography of the free acid (silica is acidic). Use Reverse Phase (C18) with basic modifiers (NH4HCO3) or purify the stable ester precursor.

Experimental Protocols

Synthesis of Ethyl 2-(3-hydroxytetrahydrofuran-3-yl)acetate (Reformatsky Protocol)

Objective: To synthesize the stable ester precursor with minimized side reactions.

Reagents:

-

Tetrahydrofuran-3-one (1.0 equiv)

-

Ethyl bromoacetate (1.2 equiv)

-

Zinc dust (Activated, 1.5 equiv)

-

TMSCl (Trimethylsilyl chloride) (0.05 equiv - Activator)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes at RT to activate the Zn surface.

-

Initiation: Add approximately 10% of the ethyl bromoacetate. Warm gently (40°C) until the reaction initiates (exotherm/bubbling).

-

Addition: Dropwise add a solution of Tetrahydrofuran-3-one and the remaining ethyl bromoacetate in THF over 45 minutes. Maintain internal temperature between 40-50°C (control exotherm).

-

Reflux: After addition, reflux the mixture for 2 hours to ensure completion.

-

Quench (Critical): Cool to 0°C. Quench with cold saturated NH4Cl . Note: Do not use HCl, as low pH promotes lactonization during workup.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is a viscous oil.

Enantioseparation (Chiral SFC)

Since the Reformatsky reaction yields a racemate, resolution is required for medicinal chemistry SAR.

-

Column: Chiralpak AD-H or IC (5μm, 4.6 x 250 mm).

-

Mobile Phase: CO2 / Methanol (85:15) with 0.1% DEA (Diethylamine).

-

Detection: UV at 210 nm.

-

Rationale: The basic modifier (DEA) prevents peak tailing of the free hydroxyl group and suppresses on-column lactonization.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

3-OH-3-THFAA serves as a polar, sp3-rich fragment.

-

Solubility Anchor: Attaching this motif to insoluble kinase inhibitors can improve thermodynamic solubility by 10-50 fold due to the disruption of crystal packing and increased solvation.

-

Bioisostere: It acts as a bioisostere for 3-hydroxy-3-methylglutaric acid derivatives or cyclic amino acids.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker rigidity and exit vectors are crucial.

-

Rigidification: The spiro-lactone form (if intentionally synthesized) provides a constrained linker.

-

Exit Vectors: The open acid form allows for "kinked" linkers that can improve ternary complex formation between the E3 ligase and the Protein of Interest (POI).

Decision Matrix: When to Use This Scaffold

Caption: Figure 2. Strategic decision matrix for incorporating 3-OH-3-THFAA into lead optimization.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Reformatsky, S. (1887).[2] Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen.[2] Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.[2] Link

-

CymitQuimica. (n.d.). 2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid (CAS 1342003-05-7). Product Catalog. Link

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

BenchChem. (2025).[3] Stereoselective Synthesis of 1,6-Dioxaspiro[4.4]nonane Isomers. (Reference for spiro-lactone stability and formation). Link

Sources

Architectural Evolution in FBDD: The Spirocyclic Ether Advantage

Executive Summary

Fragment-Based Drug Design (FBDD) has historically relied heavily on planar, aromatic-rich libraries. While these "flat" fragments are synthetically accessible, they often suffer from poor solubility and limited three-dimensional (3D) vector diversity—a limitation famously described as "flatland."

This guide details the strategic implementation of spirocyclic ether scaffolds (specifically spiro[3.3]heptanes and spiro-oxetanes) as superior alternatives to traditional morpholine or piperidine surrogates. By incorporating high

The Scientific Case: Escaping Flatland

The Imperative

The correlation between clinical success and the fraction of

Spirocyclic ethers introduce a quaternary center—a "kink"—that forces the molecule into a rigid 3D conformation. This rigidity reduces the entropic penalty of binding compared to flexible alkyl chains while avoiding the flatness of aromatics.

The "Ether Effect" in Vector Space

The ether oxygen in spirocyclic scaffolds serves two critical roles:

-

H-Bond Acceptor (HBA): It provides a specific interaction point for backbone amides or conserved water molecules in the binding pocket.

-

Lipophilicity Modulation: Unlike a methylene group (

), the ether oxygen lowers

Vector Analysis: The 90° Shift

Traditional scaffolds like piperidine or benzene project substituents at

Strategic Scaffolds & Properties

The following table contrasts the properties of a traditional morpholine scaffold against its spirocyclic ether bioisostere.

| Property | Morpholine (Traditional) | 2-Oxa-6-azaspiro[3.3]heptane (Novel) | Impact on Drug Design |

| Geometry | Chair conformation (flexible) | Rigid, puckered squares | Reduced entropic penalty; defined vectors. |

| Metabolic Stability | Susceptible to | High (Quaternary center blocks | Longer half-life ( |

| Basicity ( | ~8.3 | ~7.9 - 8.1 | Lower |

| Lipophilicity ( | Low | Low to Moderate | Maintains solubility while increasing bulk. |

| Solubility | High | Very High | Excellent starting point for fragment growing. |

Visualization: Scaffold Decision Logic

The following diagram illustrates the decision matrix for selecting spirocyclic ethers over traditional rings during library design.

Figure 1: Decision logic for incorporating spirocyclic ether scaffolds, highlighting the advantages in metabolic stability and 3D dimensionality over traditional planar or flexible saturated rings.

Technical Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

Accessing these scaffolds can be challenging. Below is a robust, self-validating protocol for synthesizing the

Target Molecule:tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Reagents & Materials:

-

Pentaerythritol tribromide (3-bromo-2,2-bis(bromomethyl)propan-1-ol)

-

Sodium hydroxide (aq. 50%)

-

Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst

-

Benzylamine

-

Boc-anhydride (

) -

Palladium on Carbon (Pd/C, 10%)

-

Solvents: Toluene, Ethanol, Dichloromethane (DCM)

Step-by-Step Methodology:

Phase 1: Formation of the Oxetane Core

-

Setup: In a round-bottom flask equipped with a mechanical stirrer, dissolve pentaerythritol tribromide (1.0 eq) in toluene.

-

Cyclization: Add TBAB (0.05 eq) and 50% NaOH (4.0 eq). Heat to reflux (

) for 4 hours. -

QC Check: TLC should show disappearance of starting material. The product is 3,3-bis(bromomethyl)oxetane .

-

Workup: Cool, separate organic layer, wash with water, dry over

, and concentrate.

Phase 2: Spiro-Cyclization (The "Double Displacement")

-

Reaction: Dissolve the crude 3,3-bis(bromomethyl)oxetane in toluene. Add Benzylamine (3.0 eq).

-

Conditions: Reflux for 16-24 hours. The benzylamine acts as the nucleophile, displacing both bromides to form the azetidine ring, creating the spiro-center.

-

Purification: The resulting

-benzyl-2-oxa-6-azaspiro[3.3]heptane is basic. Purify via acid-base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).

Phase 3: Deprotection and Boc-Protection

-

Hydrogenation: Dissolve the

-benzyl intermediate in Ethanol. Add 10% Pd/C (10 wt%) and -

Reduction: Stir under

atmosphere (balloon pressure or 1-3 bar) for 12 hours.-

Note: Performing hydrogenation in the presence of

traps the secondary amine immediately, preventing side reactions or volatility issues with the free amine.

-

-

Final Isolation: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from hexane/ether if necessary.

Self-Validating QC Criteria:

-

1H NMR (

): Look for the characteristic "singlets" (or tight doublets) of the oxetane protons (~4.7 ppm) and azetidine protons (~4.0 ppm). The symmetry of the molecule simplifies the spectrum. -

13C NMR: The quaternary spiro-carbon usually appears around 35-40 ppm.

FBDD Workflow Integration

Integrating these scaffolds into a screening campaign requires specific handling due to their unique properties.

Library Design & Solubility Gates

Because spirocyclic ethers are highly soluble, they allow for higher concentration screening (up to 50-100 mM in DMSO stocks) without precipitation.

-

Rule: Include spiro-ethers in the "Polar/Soluble" sub-library.

-

Filter:

Da,

Screening Modalities

-

Ligand-Observed NMR (STD/WaterLOGSY): Ideal for these fragments. The aliphatic protons of the spiro-system provide strong NOE signals, distinct from protein background.

-

X-ray Crystallography: The rigid shape often results in high-resolution electron density maps, facilitating rapid placement of the fragment in the pocket.

Synthetic Visualization

The following diagram outlines the synthetic logic flow, emphasizing the convergence of the ether and amine components.

Figure 2: Synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane scaffold via the robust pentaerythritol route.

Case Study: MCHr1 Antagonists

Context: Melanin-concentrating hormone receptor 1 (MCHr1) is a target for obesity. Early leads containing morpholine moieties suffered from rapid metabolic clearance and hERG channel inhibition (cardiotoxicity risk).

The Spirocyclic Solution: Researchers replaced the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane scaffold.[3]

-

Result 1 (Metabolism): The spiro-scaffold blocked the oxidative metabolism site common in morpholines, significantly improving intrinsic clearance (

). -

Result 2 (Selectivity): The altered vector of the basic amine reduced affinity for the hERG channel while maintaining potency at MCHr1.

-

Result 3 (Physicochem): The

was lowered, improving the unbound fraction in plasma.

This case validates the spirocyclic ether not just as a "space filler" but as a functional tool to tune DMPK (Drug Metabolism and Pharmacokinetics) properties precisely.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][5][6] Angewandte Chemie International Edition. [Link][4]

-

Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie International Edition. [Link]

-

Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. [Link]

-

Johansson, A., et al. (2016).[7] 2-Oxa-6-azaspiro[3.3]heptanes as Morpholine Bioisosteres: Synthesis and Application in MCHr1 Antagonists. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

An In-depth Technical Guide to the Chemical Properties of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid

Introduction and Structural Elucidation

2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid is a polyfunctional organic molecule of significant interest due to its combination of a carboxylic acid, a tertiary alcohol, and a tetrahydrofuran (THF) ring. The THF moiety is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, making its derivatives valuable synthons in medicinal chemistry.[1] This guide presents a predictive overview of the molecule's chemical properties to facilitate its potential synthesis, characterization, and application.

Nomenclature and Structure

The systematic IUPAC name for the compound is 2-(3-hydroxyoxolan-3-yl)acetic acid . The name "tetrahydrofuran" is a retained name for "oxolane," and its use is common in the literature.[2][3] The structure contains two chiral centers: one at the carbon atom of the acetic acid side chain (C2) and the other at the hydroxyl-bearing carbon of the tetrahydrofuran ring (C3). Consequently, the molecule can exist as a mixture of four stereoisomers (two pairs of enantiomers).

Caption: 2D structure of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical and biological systems. The predictions below are derived from the analysis of its functional groups.

| Property | Predicted Value / Description | Rationale and Supporting Evidence |

| Molecular Formula | C₆H₁₀O₄ | Derived from the chemical structure. |

| Molecular Weight | 146.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless, viscous liquid or low-melting solid. | Small, polyfunctional organic molecules are typically colorless. High potential for hydrogen bonding suggests a viscous liquid or solid state at room temperature. |

| Boiling Point | > 200 °C (estimated) | The presence of both a carboxylic acid and a hydroxyl group allows for extensive intermolecular hydrogen bonding, significantly raising the boiling point. For comparison, 3-hydroxytetrahydrofuran has a boiling point of 179 °C.[4] |

| Melting Point | Not readily predictable | The melting point will be highly dependent on the crystalline packing, which is influenced by stereochemistry. |

| Solubility | Miscible with water; soluble in polar protic solvents (e.g., ethanol, methanol) and some polar aprotic solvents (e.g., DMSO). | The carboxylic acid, hydroxyl group, and ether oxygen are all capable of forming hydrogen bonds with water, making the molecule highly hydrophilic. Tetrahydrofuran itself is miscible with water.[1] |

| Acidity (pKa) | ~ 4.0 - 4.8 | The pKa of most aliphatic carboxylic acids is in the range of 4.7.[5] The electron-withdrawing inductive effect of the C3-hydroxyl group and the ether oxygen at C1 may slightly increase the acidity (lower the pKa) of the carboxylic acid. The pKa of α-hydroxycarboxylic acids can be influenced by intramolecular hydrogen bonding.[6][7] |

| Lipophilicity (LogP) | < 0 (likely negative) | The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A negative LogP indicates hydrophilicity.[8] The presence of three polar functional groups (acid, alcohol, ether) suggests the compound will preferentially partition into the aqueous phase. Computational methods, often fragment-based, are used for LogP prediction.[9] |

Predicted Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of synthesized molecules. The following are predicted spectral data for 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 10 - 12 | Singlet, broad | Carboxylic acid proton (-COOH ) |

| 4.0 - 4.5 | Singlet, broad | Tertiary alcohol proton (-OH ) | |

| 3.5 - 4.0 | Multiplet | Protons on C5 of THF ring (-O-CH₂ -) | |

| 3.5 - 4.0 | Multiplet | Protons on C2 of THF ring (-O-CH₂ -) | |

| 2.5 - 2.8 | Multiplet | Proton on C2 of acetic acid chain (-CH -COOH) | |

| 1.8 - 2.2 | Multiplet | Protons on C4 of THF ring (-C-CH₂ -C) |

Note: The exact chemical shifts and coupling constants would depend on the solvent and the specific stereoisomer.[12]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

| ¹³C NMR | 170 - 180 | Carboxylic acid carbon (-C OOH) |

| 70 - 80 | C3 of THF ring (-C -OH) | |

| 65 - 75 | C2 and C5 of THF ring (-O-C H₂-) | |

| 40 - 50 | C2 of acetic acid chain (-C H-COOH) | |

| 35 - 45 | C4 of THF ring (-C-C H₂-C) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid |

| 3500 - 3200 (broad) | O-H stretch | Alcohol |

| 3000 - 2850 (sharp) | C-H stretch | sp³ C-H |

| 1730 - 1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| 1320 - 1210 (medium) | C-O stretch | Carboxylic acid |

| 1150 - 1050 (strong) | C-O stretch | Ether and Alcohol |

The spectrum would likely show a very broad absorption from ~3500 cm⁻¹ down to ~2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid, with the alcohol O-H stretch appearing within this broad envelope.[14][15]

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): m/z = 146.05 (for the most common isotopes).

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 128) from the tertiary alcohol.

-

Loss of COOH (m/z = 101), representing the loss of the carboxylic acid group.

-

Loss of C₂H₃O₂ (m/z = 87), corresponding to the cleavage of the acetic acid side chain.

-

Ring-opening fragmentation of the tetrahydrofuran moiety.

-

Reactivity and Stability Profile

The reactivity of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid is governed by its three primary functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a range of standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will form the corresponding ester.

-

Amidation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent like DCC) followed by reaction with an amine will yield an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, yielding 2-(3-hydroxy-3-tetrahydrofuranyl)ethanol.

Caption: General workflow for the esterification of the title compound.

Reactions of the Tertiary Alcohol

The tertiary alcohol is generally less reactive than primary or secondary alcohols.

-

Oxidation: It is resistant to oxidation by common oxidizing agents (e.g., PCC, KMnO₄, CrO₃).

-

Dehydration: Under strong acidic conditions and heat, it may undergo dehydration to form an alkene.

-

Substitution: Can undergo Sₙ1-type substitution reactions under strongly acidic conditions.

Reactivity of the Tetrahydrofuran Ring

The ether linkage in the THF ring is generally stable.[16]

-

Ring Stability: It is inert to most bases, nucleophiles, and reducing agents.

-

Ring Opening: Cleavage of the ether C-O bond can occur under harsh conditions with strong acids like HBr or HI.[17][18][19]

-

Peroxide Formation: Like other ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light.[17] While the functional groups on this derivative may influence the rate of formation, it is prudent to handle and store it with the precautions typically taken for ethers.

Storage and Stability

Based on its predicted properties, 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents and strong bases. To prevent potential peroxide formation, storage in an airtight, light-resistant container is recommended.

Potential Applications in Drug Development

The structural features of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid make it a promising candidate for use in drug discovery and development.

-

Chiral Building Block: As a molecule with two chiral centers, its stereoisomers can be used in the enantioselective synthesis of complex targets.

-

Scaffold for Analogue Synthesis: The three distinct functional groups provide handles for a variety of chemical modifications, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

-

Improved Pharmacokinetics: The hydrophilicity imparted by the hydroxyl and carboxylic acid groups could be leveraged to improve the aqueous solubility and pharmacokinetic profiles of more lipophilic drug candidates.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[20][21]

Principle

A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentrations.[22]

Step-by-Step Methodology

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

-

Stock Solution: Prepare a stock solution of 2-(3-hydroxy-3-tetrahydrofuranyl)acetic acid in the aqueous phase (e.g., a phosphate buffer of a specific pH, typically 7.4 for biological relevance, to determine LogD).

-

Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.[23]

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. scribd.com [scribd.com]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. adityadyechem.com [adityadyechem.com]

- 17. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. scribd.com [scribd.com]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Methodological & Application

synthesis protocols for 2-(3-Hydroxyoxolan-3-yl)acetic acid

Application Note: High-Purity Synthesis of 2-(3-Hydroxyoxolan-3-yl)acetic Acid

Abstract & Strategic Overview

This guide details the synthesis of This compound (CAS: 1342003-05-7), a critical polar scaffold used in fragment-based drug discovery (FBDD) to introduce sp3-rich complexity and hydrogen-bond donor/acceptor motifs.

The synthesis centers on the construction of a quaternary carbon at the C3 position of the tetrahydrofuran (oxolane) ring. While Grignard additions are common for such transformations, they often suffer from poor chemoselectivity with sensitive ketone substrates like dihydrofuran-3(2H)-one . Therefore, this protocol utilizes a Reformatsky reaction , leveraging the chemoselectivity of organozinc enolates to install the acetate side chain without inducing self-aldol condensation of the ketone.

Critical Process Parameter (CPP) Alert: The target molecule is a

Retrosynthetic Analysis & Pathway

The synthetic logic relies on the nucleophilic attack of a zinc enolate on the ketone carbonyl.

-

Disconnection: C3–C(

) bond. -

Synthons: 3-Oxotetrahydrofuran (Electrophile) + Ethyl Acetate Enolate (Nucleophile).

-

Reagent Choice: Zinc dust is selected over Magnesium/Lithium to prevent deprotonation of the

-protons of the ketone (which would lead to polymerization/aldol side products).

Figure 1: Retrosynthetic disconnection showing the Reformatsky route and the critical acid-lactone equilibrium.

Experimental Protocol

Phase 1: Reformatsky Alkylation

Objective: Synthesis of Ethyl 2-(3-hydroxytetrahydrofuran-3-yl)acetate.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

|---|---|---|---|---|

| Dihydrofuran-3(2H)-one | 86.09 | 1.0 | 8.61 g (100 mmol) | Substrate |

| Ethyl Bromoacetate | 167.00 | 1.2 | 20.04 g (13.3 mL) | Nucleophile Precursor |

| Zinc Dust (Activated) | 65.38 | 1.5 | 9.81 g | Metal Mediator |

| Trimethylsilyl chloride (TMSCl) | 108.64 | 0.05 | 0.54 g | Activator |

| THF (Anhydrous) | - | - | 150 mL | Solvent |

Step-by-Step Procedure:

-

Zinc Activation (Crucial Step):

-

Place Zinc dust (9.81 g) in a dry 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

-

Add 10 mL of anhydrous THF and 0.54 g of TMSCl. Stir vigorously at room temperature for 15 minutes. Why: TMSCl removes the oxide layer from the Zinc surface, exposing reactive metal.

-

-

Initiation:

-

Heat the Zn suspension to a gentle reflux (65-70°C).

-

Add approximately 10% of the Ethyl Bromoacetate (2 g) dropwise.

-

Observation: Look for a sudden exotherm or foaming, indicating the formation of the Zinc enolate. If not observed, add a crystal of Iodine.

-

-

Addition:

-

Once initiated, remove the heat source. The reaction should sustain reflux via its own exotherm.

-

Mix the remaining Ethyl Bromoacetate with the Dihydrofuran-3(2H)-one in 40 mL THF.

-

Add this mixture dropwise to the reaction flask over 45–60 minutes, maintaining a gentle reflux.

-

-

Completion:

-

After addition, reflux for an additional 2 hours.

-

Cool to 0°C in an ice bath.[1]

-

-

Quench:

-

Add 100 mL of cold 10% HCl or saturated

solution. Note: HCl is preferred to fully solubilize Zinc salts, but

-

-

Workup:

-

Extract with Diethyl Ether or EtOAc (

). -

Wash combined organics with saturated

(to remove traces of acid) and Brine. -

Dry over

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (Hexanes:EtOAc 4:1) to yield the ester as a colorless oil.

-

Phase 2: Saponification & Isolation

Objective: Hydrolysis of the ester to the target acid without inducing lactonization.

Reagents:

| Reagent | Equiv. | Conditions |

|---|---|---|

| Ethyl Ester (from Phase 1) | 1.0 | dissolved in THF (5 vol) |

| LiOH (1M Aqueous) | 2.0 | 0°C to RT |

Protocol:

-

Add LiOH solution dropwise.

-

Stir at Room Temperature for 4–6 hours (monitor by TLC for disappearance of ester).

-

Critical Isolation Decision:

-

Option A: Isolation as Lithium Salt (Most Stable).

-

Concentrate the reaction mixture to remove THF.

-

Lyophilize (freeze-dry) the remaining aqueous phase directly. The product will be the Lithium carboxylate. This prevents lactonization.

-

-

Option B: Isolation as Free Acid (High Risk of Lactone).

-

Cool aqueous mixture to 0°C.

-

Carefully acidify to pH 4–5 using 1M HCl (Do not go to pH 1).

-

Rapidly extract with EtOAc (

). The product is very polar. -

Dry over

and concentrate at low temperature (<30°C) . -

Result: Likely a viscous oil containing a mixture of acid and spiro-lactone.

-

-

Analytical Characterization

Expected Data for Free Acid:

-

1H NMR (400 MHz, DMSO-d6):

12.1 (br s, 1H, COOH), 4.8 (s, 1H, OH), 3.8–3.6 (m, 4H, Ring protons), 2.4 (s, 2H, -

13C NMR: Distinctive quaternary carbon signal at ~75 ppm (C-OH), Carbonyl at ~172 ppm.

-

MS (ESI-): m/z 145 [M-H]-.

Mechanistic Workflow (DOT Visualization)

Figure 2: Mechanistic pathway highlighting the zinc insertion and the final equilibrium risk.

References

-

Reformatsky Reaction Overview : Shriner, R. L. (1942). "The Reformatsky Reaction".[1][2][3] Organic Reactions, 1, 1–37. Link

-

Synthesis of 3-Hydroxytetrahydrofuran Derivatives : Wynberg, H., & Bantjes, A. (1958). "3-Hydroxytetrahydrofuran".[4][5][6][7][8][9][10][11] Organic Syntheses, 38, 37. Link

- Spiro-lactone Formation from Gamma-Hydroxy Acids: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Commercial Reference : "2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid (CAS 1342003-05-7)".[5][6][8] ChemScene Product Catalog. Link

Sources

- 1. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 7. danabiosci.com [danabiosci.com]

- 8. 1342003-05-7|2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 9. (R)-(-)-3-羟基四氢呋喃_MSDS_密度_沸点_CAS号【86087-24-3】_化源网 [chemsrc.com]

- 10. KR100877849B1 - Efficient preparation method of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 11. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

procedure for esterification of 2-(3-Hydroxyoxolan-3-yl)acetic acid

An Application Guide to the Esterification of 2-(3-Hydroxyoxolan-3-yl)acetic acid

Abstract

This document provides a detailed guide for the esterification of the carboxylic acid moiety of this compound. The principal synthetic challenge arises from the presence of a tertiary alcohol within the oxolane ring, which is susceptible to dehydration under harsh acidic conditions. This guide evaluates common esterification methodologies, explains the chemical rationale for procedural choices, and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. The primary recommended method is the Steglich esterification, a mild and effective procedure for acid-sensitive and sterically hindered substrates. An alternative protocol using the Mitsunobu reaction is also presented for specific applications.

Introduction: The Synthetic Challenge

This compound is a bifunctional molecule containing both a carboxylic acid and a tertiary alcohol. While the carboxylic acid is the target for esterification, the tertiary alcohol's presence dictates the viable synthetic routes. Tertiary alcohols are notoriously prone to elimination (dehydration) via an E1 mechanism under the acidic and heated conditions typical of classical Fischer-Speier esterification.[1][2] This reaction would lead to the formation of an undesired alkene byproduct, compromising the integrity of the oxolane ring.

Therefore, successful esterification requires a strategic approach that employs mild conditions to selectively react with the carboxylic acid while preserving the tertiary hydroxyl group. This guide focuses on two such robust methods: the Steglich Esterification and the Mitsunobu Reaction.

Strategic Considerations: Selecting the Appropriate Method

The Unsuitability of Fischer-Speier Esterification

The Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid, is a cornerstone of organic synthesis.[1][3][4] However, its mechanism proceeds through the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[5] For a substrate like this compound, the strong acid catalyst would also protonate the tertiary alcohol, converting it into a good leaving group (water) and initiating a rapid elimination reaction to form a stable carbocation, which then loses a proton to yield an alkene. This side reaction makes the Fischer method unsuitable for this specific transformation.[1][6]

Recommended Approach: Steglich Esterification

The Steglich esterification is an exceptionally mild and efficient method for forming esters, particularly from substrates that are sensitive to acid or sterically demanding.[7][8] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9]

The mechanism avoids harsh acidic conditions. The carboxylic acid first adds to the DCC to form a highly reactive O-acylisourea intermediate.[7] The DMAP, being a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is not prone to side reactions and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[7][9] The thermodynamic driving force is the formation of the stable and insoluble dicyclohexylurea (DCU) byproduct.

Alternative Approach: Mitsunobu Reaction

The Mitsunobu reaction provides another route to esters under neutral conditions. It couples an alcohol and a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] The reaction generally proceeds with a complete inversion of stereochemistry at the alcohol's chiral center via an Sₙ2 mechanism.[10][11]

While highly effective for primary and secondary alcohols, its application to tertiary alcohols can be challenging and is considered an exception rather than the rule.[12][13] The primary drawbacks are the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification, and the potential for side reactions if the nucleophile (the carboxylate) is not sufficiently acidic (pKa > 13).[10][14]

Protocol 1: Steglich Esterification (Recommended)

This protocol describes the esterification of this compound with a generic primary or secondary alcohol (R-OH) using DCC as the coupling agent and DMAP as the catalyst.

Experimental Workflow Diagram

Caption: Workflow for the Steglich Esterification Protocol.

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (mmol) | Sample Mass/Vol |

| This compound | 1.0 | 146.14 | 10.0 | 1.46 g |

| Alcohol (R-OH) | 1.2 | - | 12.0 | - |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | 206.33 | 11.0 | 2.27 g |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | 122.17 | 1.0 | 122 mg |

| Dichloromethane (DCM), Anhydrous | - | - | - | 100 mL |

| 1 M Hydrochloric Acid (aq) | - | - | - | 50 mL |

| Saturated Sodium Bicarbonate (aq) | - | - | - | 50 mL |

| Saturated Sodium Chloride (Brine) | - | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~ |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.46 g, 10.0 mmol), the desired alcohol (12.0 mmol), and DMAP (122 mg, 1.0 mmol).

-

Solvent Addition: Add 80 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids have dissolved.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 20 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup - Filtration: Once the reaction is complete, cool the flask in an ice bath for 20 minutes to maximize precipitation of the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester product.

Troubleshooting

| Issue | Probable Cause | Suggested Solution |

| Low or No Conversion | Inactive reagents (DCC hydrolyzed); insufficient reaction time. | Use fresh DCC. Ensure all glassware and solvents are anhydrous. Allow the reaction to run for a longer period. |

| Formation of N-acylurea Byproduct | Slow reaction with the alcohol allows for rearrangement of the O-acylisourea.[9] | Ensure a sufficient catalytic amount of DMAP is used. For very hindered alcohols, a higher loading of DMAP may be required. |

| Difficulty Removing DCU | DCU is slightly soluble in some organic solvents. | Ensure the reaction mixture is thoroughly cooled before filtration. Wash the crude organic solution with acetonitrile to precipitate residual DCU. |

Protocol 2: Mitsunobu Reaction (Alternative)

This protocol is an alternative for specific cases where the Steglich conditions are not suitable. It requires stringent anhydrous conditions and careful handling of reagents.

Experimental Workflow Diagram

Caption: Workflow for the Mitsunobu Reaction Protocol.

Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Sample Amount (mmol) | Sample Mass/Vol |

| This compound | 1.0 | 146.14 | 5.0 | 731 mg |

| Alcohol (R-OH) | 1.5 | - | 7.5 | - |

| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 7.5 | 1.97 g |

| Diethyl azodicarboxylate (DEAD)* | 1.5 | 174.15 | 7.5 | 1.31 mL |

| Tetrahydrofuran (THF), Anhydrous | - | - | - | 50 mL |

*Note: DEAD is toxic and potentially explosive; handle with extreme care. Diisopropyl azodicarboxylate (DIAD) is often a safer alternative.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add this compound (731 mg, 5.0 mmol), the desired alcohol (7.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

-

Solvent Addition: Add 50 mL of anhydrous THF and stir until all solids dissolve.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

DEAD/DIAD Addition: Add DEAD (1.31 mL, 7.5 mmol) dropwise over 20 minutes via syringe. The solution may develop a characteristic orange or yellow color which should fade as the reaction proceeds. For sensitive substrates, a "pre-formed betaine" method can be used: add DEAD to the PPh₃ solution first, followed by the alcohol, and finally the carboxylic acid.[10]

-

Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product along with triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct.

-

Purification: Purification can be challenging. A common method is to first triturate the crude residue with a 1:1 mixture of diethyl ether and hexanes to precipitate out most of the triphenylphosphine oxide. Filter the solids and concentrate the filtrate. The remaining material must then be purified by flash column chromatography to separate the ester from the remaining byproducts.

Conclusion

The esterification of this compound requires careful consideration of the acid-labile tertiary alcohol. Direct acid catalysis via Fischer esterification is ill-advised due to the high risk of dehydration. The Steglich esterification emerges as the superior method, offering mild, neutral conditions that preserve the molecule's integrity while providing high yields.[7][8][15] The Mitsunobu reaction stands as a viable, though more complex, alternative. The protocols provided herein offer robust and reproducible methods for researchers to successfully synthesize esters from this challenging substrate.

References

-

ResearchGate. Steglich esterification of tertiary alcohols catalyzed by DMAP (a) and... Available at: [Link]

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]

-

Organic Chemistry Tutor. Mitsunobu Reaction. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

NROChemistry. Mitsunobu Reaction. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available at: [Link]

-

RSC Publishing. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Available at: [Link]

-

ResearchGate. Separation of a tertiary alcohol from an ester?. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

PubChemLite. This compound (C6H10O4). Available at: [Link]

-

Organic Chemistry Tutor. Alcohol Protecting Groups. Available at: [Link]

-

JoVE. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Available at: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

-

SlideShare. Protection of OH group of alcohol. Available at: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

PubChem. 2-(Oxolan-3-yloxy)acetic acid. Available at: [Link]

-

IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.. Available at: [Link]

-

PubChemLite. 2-(3-hydroxyoxan-3-yl)acetic acid (C7H12O4). Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

University of Missouri–St. Louis. The Fischer Esterification. Available at: [Link]

- Google Patents. US20120220798A1 - Method for carboxylic acid esterification.

-

Organic-Reaction.com. Acid to Ester - Common Conditions. Available at: [Link]

- Google Patents. US6573381B1 - Hydroxyacetic ester derivatives, preparation method and use as synthesis intermediates.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

FULIR. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Available at: [Link]

-

MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Available at: [Link]

-

Labinsights. Three Synthetic Routes to Synthesize Wax Esters. Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

Synthesis of Spiro[oxolane-3,2'-oxolan]-5'-one from 2-(3-Hydroxyoxolan-3-yl)acetic acid: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of spiro[oxolane-3,2'-oxolan]-5'-one, a valuable spiro-lactone, through the acid-catalyzed intramolecular cyclization of 2-(3-Hydroxyoxolan-3-yl)acetic acid. Spiro-lactones are significant structural motifs found in numerous biologically active natural products and pharmaceuticals.[1] This document offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanism, and practical insights for optimization and troubleshooting, tailored for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Spiro-lactones, cyclic esters featuring a spirocyclic junction, are a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] Their rigid, three-dimensional structure often imparts favorable pharmacological properties, including high receptor affinity and specificity. The target molecule of this guide, spiro[oxolane-3,2'-oxolan]-5'-one, is synthesized from the precursor this compound, a γ-hydroxy acid.

The conversion of hydroxy acids into lactones, a process known as lactonization, is a fundamental intramolecular esterification reaction.[4] For γ-hydroxy acids, this cyclization is thermodynamically favorable, leading to the formation of a stable five-membered ring, a γ-lactone.[5][6] This protocol leverages a simple yet effective acid-catalyzed approach to induce this transformation.

Objective: To provide a robust and reproducible protocol for the synthesis, purification, and characterization of spiro[oxolane-3,2'-oxolan]-5'-one, supported by a clear explanation of the chemical principles governing the reaction.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an acid-catalyzed intramolecular esterification, also known as a Fischer-Speier esterification adapted for an intramolecular case. The mechanism involves several key steps, which are driven by the formation of the thermodynamically stable γ-lactone ring system.[5]

-

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst (e.g., H₂SO₄ or p-TsOH). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][7]

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the tertiary hydroxyl group acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon.[8] This attack results in the formation of a key tetrahedral intermediate.

-

Proton Transfer and Water Elimination: A proton transfer occurs within the tetrahedral intermediate. Subsequently, a molecule of water is eliminated as a leaving group. This dehydration step is often the rate-determining step and is facilitated by the acidic conditions.[5]

-

Deprotonation and Product Formation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final spiro-lactone product. The entire process is a reversible equilibrium.[4] To drive the reaction to completion, the water generated as a byproduct is typically removed from the reaction mixture.

Caption: Figure 1: Acid-Catalyzed Lactonization Mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of spiro[oxolane-3,2'-oxolan]-5'-one on a 10 mmol scale.

Materials and Equipment

| Reagents & Materials | Grade/Purity | Supplier | Equipment |

| This compound | ≥98% | Sigma-Aldrich | Round-bottom flask (100 mL) |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Dean-Stark apparatus |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Sigma-Aldrich | Reflux condenser |

| Sodium bicarbonate (NaHCO₃) | Saturated aq. solution | Fisher Scientific | Magnetic stirrer and stir bar |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | Heating mantle |

| Ethyl acetate (EtOAc) | ACS Grade | VWR | Separatory funnel (250 mL) |

| Hexanes | ACS Grade | VWR | Rotary evaporator |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | Glassware for column chromatography |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | NMR tubes and spectrometer |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).

-

Add anhydrous toluene (50 mL) to the flask.

-

Add p-Toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 eq.). Scientific Rationale: p-TsOH is a strong acid catalyst that is easy to handle and soluble in organic solvents like toluene.[3] Toluene is chosen as the solvent to facilitate the azeotropic removal of water using a Dean-Stark trap, which drives the equilibrium towards the product.

-

Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 111 °C for toluene) using a heating mantle.

-

Stir the mixture vigorously. Water will begin to collect in the arm of the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material is polar and will have a low Rf, while the product lactone is less polar and will have a higher Rf. The reaction is typically complete within 3-5 hours when no more water is observed collecting in the trap.

-

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), followed by 25 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash. Vent the funnel frequently.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the spiro-lactone as a clear oil or a low-melting solid.

-

Determine the final yield. An expected yield is typically in the range of 85-95%.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

-

Experimental Workflow and Data Summary

The overall process from starting material to pure product is outlined below.

Caption: Figure 2: Overall Experimental Workflow.

| Parameter | Value / Description | Rationale |

| Scale | 10.0 mmol | Standard laboratory scale for methods development. |

| Solvent | Anhydrous Toluene | Allows for azeotropic removal of water to drive the reaction forward. |

| Catalyst | p-TsOH·H₂O (10 mol%) | Effective, solid acid catalyst; easy to handle and remove during work-up. |

| Temperature | Reflux (~111 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 3-5 hours | Typical duration for completion, confirmed by TLC monitoring. |

| Purification | Flash Column Chromatography | Standard and effective method for separating the less polar product from polar impurities. |

| Expected Yield | 85-95% | High yield is expected due to the favorable thermodynamics of γ-lactone formation. |

| Expected Product | Clear oil or low-melting solid | Physical properties of the target spiro-lactone. |

Troubleshooting and Field Insights

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | 1. Insufficient reaction time/temperature.2. Inefficient water removal.3. Catalyst degradation. | 1. Extend reflux time; ensure heating mantle is at the correct temperature.2. Check for leaks in the Dean-Stark/condenser setup. Ensure the solvent is truly refluxing.3. Use fresh catalyst. |

| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Potential side reactions (e.g., dehydration of the tertiary alcohol if conditions are too harsh). | 1. See above.2. Ensure proper phase separation; perform back-extraction of the aqueous layers with ethyl acetate.3. Consider using a milder catalyst (e.g., Amberlyst-15 resin) or lower reaction temperature for a longer duration. |

| Product Contamination | 1. Incomplete neutralization of catalyst.2. Ineffective purification. | 1. Ensure the bicarbonate wash is thorough; test the pH of the aqueous layer.2. Optimize the solvent system for column chromatography to achieve better separation. |

Expert Insight: The key to achieving a high yield in this lactonization is the efficient removal of water. Ensure your glassware is dry before starting and that the Dean-Stark apparatus is functioning correctly. While other strong acids like sulfuric acid can be used, p-TsOH is often preferred as it is less prone to causing charring and other side reactions. For sensitive substrates, milder, heterogeneous acid catalysts can be employed to simplify purification.

References

- Major Product in Acid‑Catalyzed Cyclization of γ‑Hydroxycarboxylic Acid - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.).

- Formation and Hydrolysis of Lactones of Phenolic Acids - ElectronicsAndBooks. (n.d.).

- How do you synthesise a lactone from a hydroxy acid? - TutorChase. (n.d.).

- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes - PMC. (2022, October 13).

- Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).

- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. (2022, October 13).

- The mechanism for the specific acid catalyzed lactonization of the... | Download Scientific Diagram - ResearchGate. (n.d.).

- Lactone - Wikipedia. (n.d.).

- Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems - Pearson. (n.d.).

- Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24).

- Synthesis of γ‐spiroketal‐γ‐spirolactones and mechanism. - ResearchGate. (n.d.).

- Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (2021, September 13).

- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. (n.d.).

Sources

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. tutorchase.com [tutorchase.com]

scale-up synthesis of 3,3-disubstituted oxolane intermediates

Executive Summary & Strategic Importance

3,3-Disubstituted oxolanes (tetrahydrofurans) are critical pharmacophores in modern medicinal chemistry.[1] The introduction of a quaternary carbon at the C3 position alters the ring pucker, influencing the binding vector of substituents and improving metabolic stability by blocking the common C3-oxidation site.

However, the scale-up of these intermediates is non-trivial. The formation of the quaternary center often introduces significant steric hindrance, complicating the synthesis of the linear diol precursor. Furthermore, the final cyclization step requires careful kinetic management to avoid polymerization or elimination side reactions.

This guide details a robust, scalable two-step protocol:

-

Reductive Ring Opening: Using Sodium Bis(2-methoxyethoxy)aluminum Hydride (Vitride®/Red-Al®) to access the hindered 2,2-disubstituted-1,4-butanediol.[1]

-

Cyclodehydration: A heterogeneous acid-catalyzed ring closure leveraging the Thorpe-Ingold effect.[1]

Strategic Route Selection

The following decision matrix outlines the logic for selecting the Anhydride Reduction → Cyclization route over alternatives like the Paternò-Büchi reaction or Grignard additions to 3-oxetanone, which are often non-viable at kilogram scale due to cost or safety.

Figure 1: Strategic decision tree for synthetic route selection. Route A is the focus of this protocol.

Detailed Protocols

Protocol A: Scale-Up Reduction of 2,2-Dimethylsuccinic Anhydride

Objective: Synthesize 2,2-dimethyl-1,4-butanediol. Rationale: While Lithium Aluminum Hydride (LAH) is common in academic papers, it is hazardous on a multi-kilo scale due to pyrophoricity and difficult emulsion workups. Vitride (Red-Al) is selected because it is non-pyrophoric, soluble in toluene (eliminating slurry handling), and thermodynamically potent enough to reduce the hindered anhydride.

Reagents & Equipment:

-

Substrate: 2,2-Dimethylsuccinic anhydride (1.0 equiv).

-

Reductant: Vitride® (65-70% wt solution in toluene) (3.5 equiv).[1] Note: Excess is required for anhydride reduction.

-

Solvent: Anhydrous Toluene (5-7 volumes).

-

Quench: 15% NaOH (aq), Rochelle Salt (Potassium Sodium Tartrate).

-

Equipment: Jacketed glass reactor (or Hastelloy), overhead stirrer, internal temp probe, N2 inertion.[1]

Step-by-Step Methodology:

-

System Inertion: Purge the reactor with Nitrogen (O2 < 2%).[1]

-

Reagent Charge: Charge anhydrous toluene and Vitride solution. Cool to 0–5°C.[1]

-

Critical: Vitride in toluene is viscous; ensure agitation is sufficient (Tip Speed > 1.5 m/s) before addition.[1]

-

-

Substrate Addition: Dissolve 2,2-dimethylsuccinic anhydride in minimal toluene. Add this solution dropwise to the reactor, maintaining internal temperature < 15°C.

-

Exotherm Alert: The reduction of the anhydride to the di-alkoxide is highly exothermic.

-

-

Reaction Phase: Warm slowly to 25°C, then heat to 60°C for 2 hours.

-

PAT Checkpoint: Monitor by FTIR (disappearance of anhydride C=O stretch at ~1780/1860 cm⁻¹) or HPLC.[1]

-

-

Quench (The "Fieser" Modification for Vitride):

-

Cool mixture to 0°C.

-

Slowly add Ethyl Acetate (0.5 equiv) to consume excess hydride.[1]

-

Add 15% NaOH (aq) carefully.[1][2] The aluminum salts must be solubilized.[1] If a gelatinous precipitate forms, add a saturated solution of Rochelle Salt and stir at 40°C for 2 hours until two clear layers form.

-

-

Isolation: Separate phases. Extract aqueous layer with 2-MeTHF or Toluene.[1] Combine organics, dry over MgSO4, and concentrate.

Protocol B: Cyclodehydration via Azeotropic Distillation

Objective: Ring closure to 3,3-dimethyloxolane. Rationale: The Thorpe-Ingold effect (gem-dimethyl effect) accelerates this cyclization.[1] Using a heterogeneous acid catalyst (Amberlyst-15) allows for easy filtration and prevents corrosion associated with concentrated H2SO4.[1]

Reagents:

-

Substrate: 2,2-dimethyl-1,4-butanediol.[1]

-

Catalyst: Amberlyst-15 (H+ form) (5-10 wt% loading).[1]

-

Solvent: Toluene or Xylenes (for azeotropic water removal).[1]

Step-by-Step Methodology:

-

Setup: Reactor fitted with a Dean-Stark trap and reflux condenser.

-

Loading: Charge diol, solvent (10 volumes), and Amberlyst-15 beads.

-

Reaction: Heat to vigorous reflux (110–140°C depending on solvent).

-

Monitoring: Observe water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

-

Workup: Cool to RT. Filter off the catalyst (catalyst can often be regenerated).[1]

-

Purification: Fractional distillation.

Quantitative Data Summary

| Parameter | Protocol A (Reduction) | Protocol B (Cyclization) |

| Typical Yield | 88 - 94% | 92 - 96% |

| Reaction Temp | 0°C → 60°C | 110°C (Reflux) |

| Key Hazard | H2 Evolution, Exotherm | Flammability, Peroxides |

| Volume Efficiency | Moderate (dilution required) | High |

| Atom Economy | Poor (Al salts waste) | Excellent (Water byproduct) |

Process Safety & Engineering Controls

A. Thermal Hazards (Vitride) Vitride is thermally stable up to ~170°C, unlike LAH which decomposes at ~125°C. However, contact with water releases 2 moles of H2 gas per mole of Al, creating an explosion hazard.

B. Peroxide Formation (Oxolanes) Like THF, 3,3-disubstituted oxolanes are Class B peroxide formers.[1] The quaternary center does not prevent peroxidation at the alpha-carbons (C2/C5).

-

Control: Product must be stored with BHT (200 ppm) or stored under Argon.[1] Test for peroxides using KI starch paper before distillation.[1]

C. Waste Management The aluminum waste from Protocol A is highly alkaline. Neutralize with sulfuric acid to pH 7 before disposal to precipitate Al(OH)3, which can be filtered as solid waste.[1]

References

-

Vitride® (Red-Al®)

-

Source: Sigma-Aldrich Technical Bulletin AL-151.[1]

-

-

Thorpe-Ingold Effect in Cyclization

-

Amberlyst-15 Catalysis for Etherification

-

Source: Rohm and Haas (Dow) Ion Exchange Resins Technical Notes.[1]

-

-

Safety of Tetrahydrofuran Derivatives

-

Scale-Up of Diol Cyclodehydration

- Source:Organic Process Research & Development (General reference for cyclodehydr

-

URL:[Link]

Sources

- 1. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Workup [chem.rochester.edu]

- 3. Scalable droplet-based radiosynthesis of [18F] fluorobenzyltriphenylphosphonium cation ([18F] FBnTP) via a “numbering up” approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. davuniversity.org [davuniversity.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectrumchemical.com [spectrumchemical.com]

Application Note: Preparation of 2-(3-Hydroxyoxolan-3-yl)acetic acid methyl ester

Executive Summary & Strategic Rationale

This guide details the synthesis of 2-(3-Hydroxyoxolan-3-yl)acetic acid methyl ester , a high-value medicinal chemistry building block. The 3,3-disubstituted tetrahydrofuran scaffold is increasingly prioritized in fragment-based drug discovery (FBDD) due to its ability to impart

The protocol utilizes a Reformatsky Reaction , coupling dihydrofuran-3(2H)-one with methyl bromoacetate mediated by activated zinc. Unlike Grignard or Lithium enolate additions, which often suffer from proton transfer side reactions with enolizable ketones, the Reformatsky reagent (organozinc enolate) is chemoselective, tolerating the sensitive ether functionality of the oxolane ring while preventing self-condensation.

Key Performance Indicators (KPIs)

-

Target Yield: 65–80%

-

Purity: >95% (by

H NMR/GC-MS) -

Scale: Gram-scale (scalable to kg)

-

Critical Control Point: Activation of Zinc dust to ensure initiation.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C3–C(

Figure 1: Retrosynthetic disconnection showing the convergence of the ketone and the

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Dihydrofuran-3(2H)-one | 86.09 | 1.0 | Electrophile (Ketone) |

| Methyl bromoacetate | 152.97 | 1.2–1.5 | Nucleophile Precursor |

| Zinc Dust | 65.38 | 2.0–3.0 | Metal Mediator |

| Trimethylsilyl chloride (TMSCl) | 108.64 | 0.05 | Activator |

| THF (Anhydrous) | - | Solvent | Medium |

Step-by-Step Methodology

Phase 1: Zinc Activation (The "Make-or-Break" Step)

Rationale: Commercial zinc dust is coated with an oxide layer (ZnO) that inhibits reaction initiation. Chemical etching is required to expose the reactive Zn(0) surface.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

. -

Charging: Add Zinc dust (2.0 equiv) to the flask.

-

Etching: Suspend Zn in a minimal amount of anhydrous THF. Add TMSCl (0.05 equiv) . Stir vigorously at room temperature for 15–30 minutes.

-

Visual Cue: The grey suspension often lightens slightly or becomes more flocculent as the oxide layer is removed.

-

Phase 2: Reformatsky Reagent Formation & Addition

-

Temperature Control: Heat the Zn suspension to a gentle reflux (

). -

Initiation: Add approximately 10% of the Methyl bromoacetate solution (in THF) directly to the refluxing Zn.

-

Observation: Look for a sudden exotherm or slight foaming, indicating the formation of the oxidative addition species (Br-Zn-CH

COOMe). If this does not occur, add a crystal of iodine (

-

-

Co-Addition: Once initiated, mix the remaining Methyl bromoacetate with the Dihydrofuran-3(2H)-one (1.0 equiv) in the addition funnel.

-

Controlled Feed: Dropwise add the mixture to the refluxing Zn suspension over 30–45 minutes.

-

Why Co-addition? This maintains a low concentration of the active enolate relative to the ketone, favoring the cross-reaction over enolate homocoupling.

-

Phase 3: Reaction Completion & Quench

-

Digestion: Continue reflux for 2–4 hours. Monitor by TLC (visualize with KMnO

or Vanillin stain; the product is a tertiary alcohol and stains distinctively). -

Quench: Cool the mixture to

in an ice bath. Carefully quench with saturated aqueous Ammonium Chloride (NH-

Caution: Do not use strong acid (HCl) initially, as the tertiary alcohol product is prone to acid-catalyzed dehydration (elimination) to form the endocyclic alkene.

-

Workup & Purification Flowchart[4]

Figure 2: Workup and purification workflow designed to minimize product dehydration.

Analytical Characterization

The product is a racemate. The following data is representative of the expected signals for the 3-substituted oxolane core.

-

H NMR (400 MHz, CDCl